N,N-DIMETHYLGLYCINE:HCL (D6) N,N-DIMETHYLGLYCINE:HCL (D6)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3686783
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 145.62

N,N-DIMETHYLGLYCINE:HCL (D6)

CAS No.:

Cat. No.: VC3686783

Molecular Formula:

Molecular Weight: 145.62

Purity: 98%

* For research use only. Not for human or veterinary use.

N,N-DIMETHYLGLYCINE:HCL (D6) -

Specification

Molecular Weight 145.62

Introduction

Chemical Identity and Nomenclature

Chemical Identification

N,N-DIMETHYLGLYCINE:HCL (D6) is a deuterated derivative of glycine, specifically a hydrochloride salt of N,N-dimethylglycine where six hydrogen atoms in the methyl groups have been replaced with deuterium atoms. The compound is recognized by multiple naming conventions in chemical databases and research literature .

Nomenclature and Alternative Names

The compound is identified by several scientific and commercial designations:

  • N,N-DIMETHYL-D6-GLYCINE HCL

  • N,N-Dimethylglycine-d6 hydrochloride

  • Glycine, N,N-di(methyl-d3)-, hydrochloride

  • N-(CARBOXYMETHYL)-N,N,N-TRIMETHYL-D9-AMMONIUM CHLORIDE (related compound)

Identification Numbers

The compound's unique identifiers include:

  • CAS Number: 347840-03-3

  • MDL Number: MFCD01317385

Physical and Chemical Properties

Structural Composition

N,N-DIMETHYLGLYCINE:HCL (D6) consists of a glycine skeleton with two methyl groups attached to the nitrogen atom, where all six hydrogen atoms in the methyl groups have been replaced with deuterium atoms. The molecule exists as a hydrochloride salt .

Physical Properties

The compound presents distinct physical characteristics that are important for both identification and handling purposes. The comprehensive physical profile is presented in Table 1.

Table 1: Physical Properties of N,N-DIMETHYLGLYCINE:HCL (D6)

PropertyValueReference
Molecular FormulaC₄H₄D₆ClNO₂
Molecular Weight145.62 g/mol
Physical AppearanceWhite to off-white solid
Melting Point185-188°C
Boiling Point190-192°C (literature value)
FormSolid
ColorWhite to pale yellow
StabilityHygroscopic

Solubility Profile

The compound demonstrates limited solubility in common laboratory solvents:

  • DMSO: Slightly soluble

  • Methanol: Slightly soluble

  • Water: Slightly soluble

Comparison with Non-Deuterated Analog

Structural Differences

N,N-DIMETHYLGLYCINE:HCL (D6) differs from its non-deuterated counterpart primarily in isotopic composition. While the chemical behavior is largely similar, the mass difference allows for distinct identification in analytical applications .

Comparative Properties

Table 2 provides a comparison between N,N-DIMETHYLGLYCINE:HCL (D6) and its non-deuterated analog.

Table 2: Comparison Between Deuterated and Non-Deuterated Forms

PropertyN,N-DIMETHYLGLYCINE:HCL (D6)N,N-DIMETHYLGLYCINE:HCL
Molecular FormulaC₄H₄D₆ClNO₂C₄H₁₀ClNO₂
Molecular Weight145.62 g/mol139.58 g/mol
CAS Number347840-03-32491-06-7
Melting Point185-188°C189-194°C

This comparison highlights the primary differences in molecular weight while maintaining similar chemical behavior .

Synthesis and Production

Non-Deuterated Synthesis Method

The non-deuterated N,N-dimethylglycine hydrochloride is typically synthesized through the reaction of dimethylamine with chloroacetic acid, followed by treatment with hydrogen chloride:

  • Reaction of dimethylamine with chloroacetic acid in water at 25-55°C for approximately 11 hours

  • Treatment with hydrogen chloride in water at approximately 40°C

Deuterated Synthesis Considerations

For the deuterated version, similar synthetic routes would likely be employed, substituting deuterated dimethylamine (with deuterium in the methyl groups) as the starting material. The specific synthesis parameters may require adjustment to account for isotope effects .

Applications and Biological Significance

Research Applications

As a deuterated analog, N,N-DIMETHYLGLYCINE:HCL (D6) serves essential functions in various research areas:

  • Internal standard for quantitative analysis

  • Metabolic tracing studies

  • Mass spectrometry applications

  • Pharmacokinetic investigations

Biological Context of Parent Compound

The non-deuterated N,N-dimethylglycine has been investigated for several biological applications, which may inform potential uses of the deuterated analog:

  • Athletic performance enhancement

  • Immunostimulation

  • Treatment of certain conditions including autism, epilepsy, and mitochondrial diseases

Recent Research Findings

Recent studies with N,N-dimethylglycine sodium salt (a related compound) have revealed significant biological activities:

  • Promotion of proliferation in human epidermal keratinocytes

  • Enhancement of wound closure rates in scratch wound-closure assays

  • Upregulation of specific growth factor synthesis and release

  • Anti-inflammatory and antioxidant effects

These findings, while specific to the sodium salt form and non-deuterated version, provide context for potential research applications of the deuterated hydrochloride salt .

Analytical Considerations

Identification Methods

N,N-DIMETHYLGLYCINE:HCL (D6) can be identified and characterized using standard analytical techniques:

  • Mass spectrometry (particularly useful due to distinct mass difference from non-deuterated form)

  • Nuclear Magnetic Resonance spectroscopy (NMR)

  • Infrared spectroscopy (IR)

  • High-Performance Liquid Chromatography (HPLC)

Quality Control Parameters

Commercial sources typically verify the following quality parameters:

  • Appearance confirmation

  • Purity assessment (≥99.0%)

  • Isotopic enrichment verification (≥95.0%)

  • Structural confirmation through spectroscopic methods

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